molecular formula C16H17ClN4OS B2600495 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-70-1

5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2600495
CAS No.: 869342-70-1
M. Wt: 348.85
InChI Key: OQKAMORHWQCKGD-UHFFFAOYSA-N
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Description

5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidinyl group, and a thiazolo[3,2-b][1,2,4]triazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the chlorophenyl and pyrrolidinyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing automated synthesis equipment and rigorous purification techniques.

Chemical Reactions Analysis

5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can be compared with other similar compounds, such as:

    Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group but different core structures.

    Pyrrolidinyl derivatives: Compounds containing a pyrrolidinyl group with varying core structures. The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.

Properties

IUPAC Name

5-[(2-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4OS/c1-10-18-16-21(19-10)15(22)14(23-16)13(20-8-4-5-9-20)11-6-2-3-7-12(11)17/h2-3,6-7,13,22H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKAMORHWQCKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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